An In-depth Technical Guide to 2,5-Difluoro-3-nitrobenzoic Acid
An In-depth Technical Guide to 2,5-Difluoro-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Difluoro-3-nitrobenzoic acid (CAS 741721-49-3), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its properties, synthesis, and applications, grounded in established chemical principles.
Core Molecular Characteristics
2,5-Difluoro-3-nitrobenzoic acid is a polysubstituted benzene derivative featuring two fluorine atoms, a nitro group, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.
Structural Representation:
Caption: 2D structure of 2,5-Difluoro-3-nitrobenzoic acid.
Physicochemical and Spectral Properties
Precise experimental data for this specific isomer is not widely published. However, based on the properties of its isomers, such as 2,5-Difluoro-4-nitrobenzoic acid and 2,6-Difluoro-3-nitrobenzoic acid, we can project the following characteristics.[1][2][3] It is imperative for researchers to verify these properties on their own samples.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₇H₃F₂NO₄ | Confirmed by mass spectrometry. |
| Molecular Weight | 203.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline solid | Typical for nitroaromatic compounds.[2] |
| Melting Point | 100-150 °C | Isomers like 2,6-difluoro-3-nitrobenzoic acid melt at 101-105 °C, while 2,5-difluoro-4-nitrobenzoic acid melts at 147-148 °C.[2][3] The exact melting point will depend on the crystal lattice energy. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and ethyl acetate. | The carboxylic acid group provides some water solubility, but the aromatic ring makes it more soluble in organic solvents. 4-Fluoro-3-nitrobenzoic acid is soluble in 95% ethanol.[4] |
| pKa | ~3.0 - 3.5 | The electron-withdrawing effects of the two fluorine atoms and the nitro group are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |
Spectral Data Analysis (Simulated)
While actual spectra should be obtained from a reputable source like ChemicalBook, the following represents a plausible interpretation based on the molecular structure.[5]
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¹H NMR: Two aromatic protons would be expected, each showing complex splitting patterns due to coupling with each other and with the two fluorine atoms. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents.
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¹³C NMR: Seven distinct carbon signals are expected. The carbon bearing the carboxylic acid group would be the most downfield. The carbons attached to the fluorine atoms would show characteristic C-F coupling.
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¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.
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IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches (~1200-1000 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 203.10. Fragmentation patterns would likely involve the loss of OH, NO₂, and COOH.
Synthesis and Reaction Chemistry
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2,5-Difluoro-3-nitrobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on the synthesis of 2,6-Difluoro-3-nitrobenzoic acid and should be optimized for safety and yield in a laboratory setting.[6]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-difluorobenzoic acid.
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Cooling: Cool the flask in an ice-salt bath to 0 °C.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
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Nitration: Add the nitrating mixture dropwise to the cooled solution of 2,5-difluorobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,5-Difluoro-3-nitrobenzoic acid.
Core Reactivity
The reactivity of 2,5-Difluoro-3-nitrobenzoic acid is governed by its three key functional groups:
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Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and conversion to an acid chloride. This provides a handle for attaching the molecule to other scaffolds.
-
Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.[7] The resulting aniline derivative can then participate in a wide range of coupling reactions.
-
Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. However, it is activated towards nucleophilic aromatic substitution, with the fluorine atoms being potential leaving groups.
Applications in Research and Drug Development
While specific, documented applications of 2,5-Difluoro-3-nitrobenzoic acid (CAS 741721-49-3) are not prevalent in the current literature, its structural motifs are highly relevant to modern drug discovery. Its isomers are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][8]
Potential as a Pharmaceutical Intermediate
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] The presence of two fluorine atoms and a modifiable nitro group makes 2,5-Difluoro-3-nitrobenzoic acid an attractive starting material for the synthesis of novel therapeutics.
Hypothetical Drug Synthesis Workflow:
Caption: Potential use in pharmaceutical synthesis.
Role in Materials Science
Fluorinated aromatic compounds are also of interest in materials science for the development of specialty polymers and coatings with enhanced thermal and chemical stability.[3] The functional groups on 2,5-Difluoro-3-nitrobenzoic acid could allow for its incorporation into polymer backbones or as a pendant group to modify material properties.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,5-Difluoro-3-nitrobenzoic acid. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2,5-Difluoro-3-nitrobenzoic acid is a promising, yet underexplored, building block for chemical synthesis. Its unique combination of fluorine atoms, a nitro group, and a carboxylic acid offers a versatile platform for the development of new pharmaceuticals and advanced materials. While specific experimental data is limited, this guide provides a solid foundation for researchers to begin working with this compound, based on established chemical principles and data from closely related isomers. Further research into the synthesis and applications of this molecule is warranted and has the potential to yield exciting discoveries.
References
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Fuji Chemical Co., Ltd. 2,5-Difluoro-3-nitrobenzoic acid. [Link]
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Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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PubChem. 2,6-Difluoro-3-nitrobenzoic acid. [Link]
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PubChem. Methods and compositions for inducing an immune response - Patent US-11052149-B2. [Link]
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